4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine
Overview
Description
4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine is a complex organic compound characterized by its unique structure, which includes three pyridine rings attached to a central 2,4,6-trimethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-trimethylbenzene and pyridine derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or copper-based catalysts.
Procedure: The pyridine derivatives are reacted with 2,4,6-trimethylbenzene in the presence of the catalyst, typically under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine may involve:
Scale-Up: Scaling up the laboratory synthesis to a larger scale, ensuring the reaction conditions are optimized for higher yields.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can undergo substitution reactions, where functional groups are introduced using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, alkyl groups, or nitro groups.
Scientific Research Applications
4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with unique properties.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine involves its interaction with molecular targets through coordination bonds. The pyridine rings can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tribenzoic acid: Similar structure but with carboxylic acid groups instead of pyridine rings.
2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)tribenzoic acid: Contains methyleneoxy linkers instead of direct pyridine attachments.
Uniqueness: 4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine is unique due to its ability to form stable coordination complexes with metal ions, making it highly valuable in the synthesis of metal-organic frameworks and other advanced materials. Its structural versatility allows for a wide range of functionalization, enhancing its applicability in various scientific and industrial fields.
Properties
IUPAC Name |
4-(2,4,6-trimethyl-3,5-dipyridin-4-ylphenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c1-16-22(19-4-10-25-11-5-19)17(2)24(21-8-14-27-15-9-21)18(3)23(16)20-6-12-26-13-7-20/h4-15H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXMOBBDEOKAOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=NC=C2)C)C3=CC=NC=C3)C)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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